molecular formula C8H4ClF3OS B1315304 3-(Trifluoromethylthio)benzoyl chloride CAS No. 51748-28-8

3-(Trifluoromethylthio)benzoyl chloride

Cat. No.: B1315304
CAS No.: 51748-28-8
M. Wt: 240.63 g/mol
InChI Key: UACYHAIRBPOIBL-UHFFFAOYSA-N
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Description

3-(Trifluoromethylthio)benzoyl chloride is an organofluorine compound characterized by a benzoyl chloride backbone substituted with a trifluoromethylthio (-SCF₃) group at the meta position. This electron-withdrawing substituent enhances reactivity, making it valuable in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

3-(trifluoromethylsulfanyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3OS/c9-7(13)5-2-1-3-6(4-5)14-8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACYHAIRBPOIBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SC(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10507232
Record name 3-[(Trifluoromethyl)sulfanyl]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10507232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51748-28-8
Record name 3-[(Trifluoromethyl)sulfanyl]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10507232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethylthio)benzoyl chloride typically involves the reaction of 3-(Trifluoromethylthio)benzoic acid with thionyl chloride. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent moisture from interfering with the reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the acid to the corresponding acyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethylthio)benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed from reaction with amines

    Esters: Formed from reaction with alcohols

    Thioesters: Formed from reaction with thiols

    3-(Trifluoromethylthio)benzoic acid: Formed from hydrolysis

Scientific Research Applications

Applications Overview

3-(Trifluoromethylthio)benzoyl chloride is utilized in the following key areas:

Synthetic Chemistry

This compound acts as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its trifluoromethylthio group enhances the biological activity of synthesized compounds, which can lead to the development of new therapeutic agents.

Case Study Example :
In a study focused on synthesizing B-Raf kinase inhibitors, researchers utilized this compound to prepare intermediates that demonstrated significant inhibitory activity against the kinase, showcasing its potential in drug development .

Fluorinated Compounds

The unique trifluoromethylthio group makes this compound valuable for creating fluorinated derivatives that often exhibit enhanced properties such as increased lipophilicity and metabolic stability. This is particularly important in medicinal chemistry where fluorination can improve drug efficacy.

Data Table: Properties of Fluorinated Compounds

Compound NameLipophilicityMetabolic StabilityApplication Area
This compoundHighEnhancedPharmaceuticals
Trifluoroacetyl derivativesModerateStandardAgrochemicals

Material Science

In material science, this compound is used to enhance the performance of polymers and coatings. Its incorporation into materials can improve chemical resistance and environmental durability.

Example Application :
Research has shown that adding this compound to polymer matrices significantly improves their resistance to solvents and thermal degradation, making them suitable for advanced applications in coatings and adhesives .

Bioconjugation

This compound is effective in bioconjugation processes, facilitating the attachment of biomolecules to surfaces or other compounds. This property is crucial for developing drug delivery systems and diagnostic applications.

Case Study Insight :
In bioconjugation studies, researchers have successfully used this compound to link antibodies with nanoparticles, enhancing the targeting ability of therapeutic agents in cancer treatment .

Research and Development

This compound is frequently employed in research settings to explore new chemical reactions and mechanisms. It serves as a reagent in various synthetic pathways, providing insights that can lead to innovative applications across multiple scientific disciplines.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethylthio)benzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form various derivatives. The trifluoromethylthio group enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key parameters of 3-(trifluoromethylthio)benzoyl chloride with structurally related benzoyl chlorides:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Position Key Properties/Applications
4-(Trifluoromethylthio)benzoyl chloride 330-14-3 C₈H₄ClF₃OS 240.63 Para High reactivity in nucleophilic acyl substitution; used in polymer synthesis
3-(Trifluoromethyl)benzoyl chloride 2251-65-2 C₈H₄ClF₃O 208.56 Meta Intermediate in pharmaceuticals (e.g., imaging agents ); thermally stable
3-(Trifluoromethoxy)benzoyl chloride 86270-03-3 C₈H₄ClF₃O₂ 224.56 Meta Used in liquid crystal production; market growth projected at 4.8% CAGR (2020–2025)
3-Chloro-5-(trifluoromethyl)benzoyl chloride 886496-83-9 C₈H₃Cl₂F₃O 243.47 Meta, para R&D applications; limited safety data available
Benzoyl chloride (unsubstituted) 98-88-4 C₇H₅ClO 140.57 N/A Baseline for comparison; lower reactivity due to lack of electron-withdrawing groups
Key Observations:
  • Substituent Effects : The trifluoromethylthio (-SCF₃) group (in 4-isomer) increases molecular weight compared to trifluoromethyl (-CF₃) or trifluoromethoxy (-OCF₃) groups due to sulfur’s higher atomic mass .
  • Reactivity : Electron-withdrawing groups like -SCF₃ and -CF₃ stabilize the acyl chloride moiety, enhancing reactivity in nucleophilic substitutions (e.g., amidation, esterification) .
  • Thermal Stability : 3-(Trifluoromethyl)benzoyl chloride exhibits higher thermal stability than unsubstituted benzoyl chloride, attributed to the strong electron-withdrawing effect of -CF₃ .

Biological Activity

3-(Trifluoromethylthio)benzoyl chloride is an organofluorine compound that has gained attention in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Chemical Formula : C8H4ClF3OS
  • CAS Number : 51748-28-8
  • Molecular Weight : 238.63 g/mol

The compound is characterized by the presence of a trifluoromethylthio group, which significantly influences its reactivity and biological interactions. The trifluoromethyl group is known for its electron-withdrawing properties, enhancing the lipophilicity and metabolic stability of the compounds it modifies.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting signal transduction and cellular processes.
  • Receptor Modulation : It can bind to cellular receptors, altering their activity and influencing downstream signaling pathways.
  • Nucleic Acid Interaction : There is potential for this compound to form adducts with DNA or RNA, which could impact gene expression and protein synthesis.

Anticancer Properties

Research has indicated that derivatives of this compound exhibit significant anticancer activity. For instance, studies have shown that compounds containing the trifluoromethylthio group can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Case Studies

  • B-Raf Kinase Inhibition : A study highlighted the synthesis of C-3 substituted pyrazolo[1,5-a]pyrimidines using this compound as an intermediate. These compounds demonstrated potent inhibitory activity against B-Raf kinase, a critical target in melanoma treatment, showcasing the potential of trifluoromethylated compounds in cancer therapy .
  • Antiviral Activity : Another investigation into trifluoromethyl-containing compounds found that they could enhance the efficacy of antiviral agents by improving their pharmacokinetic profiles and reducing resistance development .

Research Findings

StudyFindings
Synthesis of B-Raf kinase inhibitors using this compound; significant anticancer activity observed.
Trifluoromethyl groups enhance antiviral drug efficacy; potential for use in treating viral infections.
Investigation into structure-activity relationships (SAR) revealed that the trifluoromethylthio modification increases biological potency compared to non-fluorinated analogs.

Applications in Drug Development

The unique properties of this compound make it a valuable scaffold for drug discovery:

  • Pharmaceutical Intermediates : It serves as a precursor for synthesizing various bioactive molecules with therapeutic potential.
  • Agrochemical Applications : The compound has also been explored for its herbicidal and fungicidal activities, indicating its versatility beyond medicinal chemistry .

Q & A

Q. How is 3-(Trifluoromethylthio)benzoyl chloride synthesized, and what are the critical reaction conditions to ensure high yield?

Methodological Answer: The synthesis typically involves reacting 3-(trifluoromethylthio)benzoic acid with thionyl chloride (SOCl₂) under anhydrous conditions. Key steps include:

  • Reagent Ratios: Use a 1:1.2 molar ratio of benzoic acid to SOCl₂ to ensure complete conversion .
  • Temperature: Reflux at 70–80°C for 4–6 hours under inert atmosphere (e.g., nitrogen) to prevent hydrolysis .
  • Solvent: Toluene or dichloromethane is preferred for solubility and ease of byproduct (SO₂, HCl) removal .
  • Purification: Distillation under reduced pressure (e.g., 16 mmHg, boiling point ~78–80°C) yields high-purity product .

Q. What spectroscopic methods are recommended for characterizing this compound, and what key spectral features should researchers observe?

Methodological Answer:

  • ¹H/¹³C NMR:
    • ¹H NMR: No aromatic protons adjacent to the electron-withdrawing trifluoromethylthio group, but signals for meta-protons appear at δ 7.8–8.2 ppm .
    • ¹³C NMR: Carbonyl carbon (C=O) resonates at δ ~165–170 ppm; CF₃S group causes deshielding of adjacent carbons .
  • FT-IR: Strong C=O stretch at ~1770 cm⁻¹ and C-Cl stretch at ~850 cm⁻¹ .
  • Mass Spectrometry (EI-MS): Molecular ion peak at m/z 240.63 (M⁺) with fragments at m/z 195 (loss of COCl) and 127 (CF₃S⁺) .

Q. What safety precautions are necessary when handling this compound, given its potential hazards?

Methodological Answer:

  • Toxicity: Classified as a Group 2A carcinogen (probably carcinogenic to humans) based on structural analogs like benzoyl chloride and α-chlorinated toluenes .
  • Reactivity: Hydrolyzes exothermically in water, releasing HCl. Use dry glassware and moisture-free conditions .
  • Protective Measures:
    • Ventilation: Conduct reactions in a fume hood to avoid inhalation of corrosive vapors .
    • PPE: Acid-resistant gloves, goggles, and lab coats .
    • Storage: Inert atmosphere, sealed containers at 2–8°C to prevent decomposition .

Q. How does the trifluoromethylthio substituent influence the reactivity of benzoyl chloride derivatives in nucleophilic acyl substitution reactions?

Methodological Answer: The -SCF₃ group is a strong electron-withdrawing substituent (σₚ ~0.93 via Hammett analysis), which:

  • Activates the Carbonyl Group: Increases electrophilicity of the acyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols) .
  • Directs Reactivity: Meta-substitution alters resonance effects, reducing steric hindrance compared to ortho analogs .
  • Quantitative Analysis: Use Hammett plots to correlate substituent effects with reaction rates (e.g., in esterification or amidation) .

Q. What strategies can mitigate competing side reactions when using this compound in the synthesis of amides or esters under anhydrous conditions?

Methodological Answer:

  • Base Selection: Use non-nucleophilic bases (e.g., pyridine, DMAP) to scavenge HCl without reacting with the acyl chloride .
  • Solvent Optimization: Dichloromethane or THF minimizes solvolysis compared to polar aprotic solvents .
  • Temperature Control: Maintain reactions at 0–5°C to suppress Fries rearrangement or self-condensation .
  • Additive Use: Catalytic Cu(I) or MgCl₂ enhances regioselectivity in amide formation .

Q. How can researchers resolve contradictions in reported data regarding the stability of this compound under varying storage conditions?

Methodological Answer:

  • Controlled Stability Studies:
    • Moisture: Compare decomposition rates at 30% vs. 70% relative humidity using Karl Fischer titration .
    • Temperature: Accelerated aging tests at 40°C vs. -20°C, monitored via NMR or HPLC .
  • Mechanistic Insight: Hydrolysis pathways involve sequential cleavage of C-Cl and S-CF₃ bonds, detected via LC-MS .
  • Consensus Protocol: Recommend storage in amber vials under argon at -20°C, with silica gel desiccant .

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